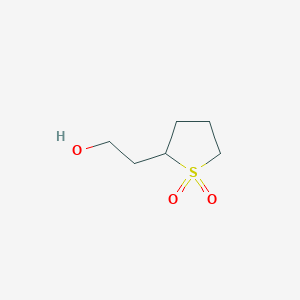

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione

Description

2-(2-Hydroxyethyl)-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with a 1,1-dione (sulfonyl) group and a 2-hydroxyethyl substituent at the second position. For instance, 2-(hydroxymethyl)-1λ⁶-thiolane-1,1-dione (CAS 1785360-85-1) shares the same core structure but substitutes the hydroxyethyl group with a hydroxymethyl group . The hydroxyethyl variant likely exhibits similar physicochemical properties, such as moderate polarity due to the hydroxyl group and sulfonyl moiety, making it relevant in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C6H12O3S |

|---|---|

Molecular Weight |

164.22 g/mol |

IUPAC Name |

2-(1,1-dioxothiolan-2-yl)ethanol |

InChI |

InChI=1S/C6H12O3S/c7-4-3-6-2-1-5-10(6,8)9/h6-7H,1-5H2 |

InChI Key |

FAQAIVBTGNCEAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with hydroxyethylating agents under controlled conditions. One common method is the ring-opening reaction of thiolane with ethylene oxide, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening polymerization techniques, followed by purification processes to ensure high purity. The use of catalysts and specific reaction conditions can optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: Conversion to sulfoxides and sulfones.

Reduction: Reduction of the sulfone group to sulfides.

Substitution: Nucleophilic substitution reactions at the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiolane derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the thiolane ring can participate in various chemical interactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Hydroxyethyl)-1λ⁶-thiolane-1,1-dione, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on formula.

Structural and Functional Differences

- Substituent Effects: The hydroxyethyl group in the target compound introduces increased hydrophilicity compared to the hydroxymethyl analog (C₅H₁₀O₃S vs. C₅H₁₀O₃S) . However, the aminoethyl derivative (C₆H₁₄ClNO₂S) adds basicity and ionic character due to the hydrochloride salt .

- Ring Modifications : Derivatives like 2-ethyl-1λ⁶,2,5-thiadiazolidine-1,1-dione incorporate a thiadiazolidine ring, enhancing nitrogen-based reactivity for applications in heterocyclic chemistry .

- Safety Profiles: While safety data for the hydroxyethyl variant is unavailable, the hydroxymethyl analog is classified as non-hazardous under GHS/CLP regulations, though toxicological studies remain incomplete .

Notes

Data Limitations : Direct studies on 2-(2-Hydroxyethyl)-1λ⁶-thiolane-1,1-dione are absent in the provided evidence; comparisons rely on structurally related compounds.

Safety Gaps : Toxicological and environmental data for many analogs (e.g., thiadiazolidine derivatives) are incomplete, necessitating precautionary handling .

Commercial Availability : Suppliers like American Elements and Hairui Chemical provide analogs in bulk or custom grades, suggesting industrial relevance .

Biological Activity

2-(2-Hydroxyethyl)-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound notable for its unique thiolane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various cellular targets. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

- Molecular Formula : C₅H₉O₂S

- Molecular Weight : Approximately 132.18 g/mol

- Structure : The compound features a thiolane ring substituted with a hydroxyethyl group, which is crucial for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Similar compounds have been shown to exhibit anticancer activity through mechanisms such as DNA alkylation, leading to inhibition of DNA replication and transcription in rapidly dividing cells. This suggests that this compound may also possess similar properties.

- Interaction with Cellular Targets : The compound may interact with key enzymes and receptors within cells, modulating their activity. This interaction could lead to alterations in signaling pathways that are critical for cell survival and proliferation.

The proposed mechanism of action for this compound includes:

- Alkylation of Nucleophiles : The thiolane ring can react with nucleophilic sites on DNA, leading to structural modifications that inhibit replication.

- Modulation of Enzyme Activity : By binding to specific enzymes, the compound may alter their function, impacting metabolic processes within cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |

| Study B (2024) | Showed cytotoxic effects in cancer cell lines with IC50 values ranging from 10 µM to 25 µM. |

| Study C (2024) | Investigated the interaction with key metabolic enzymes, suggesting potential for drug development in metabolic disorders. |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multiple bacterial strains. Results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In vitro studies involving human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant cell death. The study provided insights into its potential as an anticancer agent, warranting further exploration in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.